molecular formula C19H17N3O2 B11704654 N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide

N'-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide

Cat. No.: B11704654
M. Wt: 319.4 g/mol
InChI Key: CQKRECXWZVVPMW-KRDWPCQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide typically involves the condensation of 4-methoxybenzohydrazide with an indole derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E,2E)-3-(1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide is unique due to its specific structure, which combines an indole moiety with a methoxybenzohydrazide group. This unique structure may confer distinct biological activities and potential therapeutic applications compared to other similar compounds.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(E)-[(E)-3-(1H-indol-3-yl)prop-2-enylidene]amino]-4-methoxybenzamide

InChI

InChI=1S/C19H17N3O2/c1-24-16-10-8-14(9-11-16)19(23)22-21-12-4-5-15-13-20-18-7-3-2-6-17(15)18/h2-13,20H,1H3,(H,22,23)/b5-4+,21-12+

InChI Key

CQKRECXWZVVPMW-KRDWPCQQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C=C/C2=CNC3=CC=CC=C32

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC=CC2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.